2-(4-chlorophenoxy)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide 2-(4-chlorophenoxy)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921532-16-3
VCID: VC5159635
InChI: InChI=1S/C20H17Cl2N3O3/c21-15-3-1-14(2-4-15)18-9-10-20(27)25(24-18)12-11-23-19(26)13-28-17-7-5-16(22)6-8-17/h1-10H,11-13H2,(H,23,26)
SMILES: C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=C(C=C3)Cl)Cl
Molecular Formula: C20H17Cl2N3O3
Molecular Weight: 418.27

2-(4-chlorophenoxy)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

CAS No.: 921532-16-3

Cat. No.: VC5159635

Molecular Formula: C20H17Cl2N3O3

Molecular Weight: 418.27

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide - 921532-16-3

Specification

CAS No. 921532-16-3
Molecular Formula C20H17Cl2N3O3
Molecular Weight 418.27
IUPAC Name 2-(4-chlorophenoxy)-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Standard InChI InChI=1S/C20H17Cl2N3O3/c21-15-3-1-14(2-4-15)18-9-10-20(27)25(24-18)12-11-23-19(26)13-28-17-7-5-16(22)6-8-17/h1-10H,11-13H2,(H,23,26)
Standard InChI Key SVACBORPKYETMB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a central acetamide backbone (CH₃CONH–) substituted at the nitrogen atom with a 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl group and at the carbonyl-adjacent carbon with a 4-chlorophenoxy moiety. Key structural elements include:

  • Pyridazinone ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 2, and a ketone group at position 6. This ring system is known for its electron-deficient nature, facilitating interactions with nucleophilic residues in proteins .

  • Chlorophenyl groups: The 4-chlorophenyl substituents enhance lipid solubility, potentially improving membrane permeability and bioavailability .

  • Ethyl linker: A two-carbon chain connecting the pyridazinone and acetamide groups, providing conformational flexibility for target engagement.

The molecular formula is C₂₀H₁₇Cl₂N₃O₃, with a calculated molecular weight of 430.28 g/mol.

Spectroscopic Characterization

While experimental data for this specific compound is unavailable, analogous pyridazinone-acetamide derivatives exhibit characteristic spectral features:

  • Infrared (IR) spectroscopy: Strong absorption bands near 1680–1700 cm⁻¹ (C=O stretch of acetamide and pyridazinone) and 750–800 cm⁻¹ (C–Cl stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A singlet at δ 2.1–2.3 ppm (acetamide methyl), multiplet signals between δ 6.8–7.4 ppm (aromatic protons), and a triplet near δ 3.6 ppm (ethyl linker).

    • ¹³C NMR: Peaks at δ 170–175 ppm (carbonyl carbons) and δ 115–140 ppm (aromatic carbons) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(4-chlorophenoxy)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide likely follows a multi-step protocol, as observed in related compounds:

Step 1: Formation of 3-(4-Chlorophenyl)-6-hydroxypyridazine
4-Chlorobenzaldehyde undergoes condensation with hydrazine hydrate in acidic conditions, followed by cyclization with diketene derivatives to yield the pyridazinone core.

Step 2: Ethylation of Pyridazinone
Reaction with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) introduces the ethyl linker. Solvent systems such as acetone or dimethylformamide (DMF) are employed at 60–80°C.

Step 3: Acetamide Coupling
2-Chloro-N-(4-chlorophenoxy)acetamide is prepared via nucleophilic substitution between 4-chlorophenol and chloroacetyl chloride. Subsequent reaction with the ethylated pyridazinone intermediate under basic conditions (e.g., triethylamine) yields the final product .

Optimization Challenges:

  • Regioselectivity: Competing reactions at the pyridazinone nitrogen atoms require careful control of stoichiometry and temperature .

  • Purification: Silica gel chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is typically used to isolate the target compound.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • Aqueous solubility: Estimated at 0.12 mg/mL (pH 7.4) due to high lipophilicity (logP ≈ 3.8) .

  • Lipid solubility: Favorable for blood-brain barrier penetration, as suggested by analog studies .

Stability Under Physiological Conditions

  • pH stability: Degrades <10% over 24 hours at pH 2–9.

  • Metabolic susceptibility: Predicted sites of oxidation include the ethyl linker and pyridazinone ring, based on cytochrome P450 simulations .

Hypothetical Biological Activities and Applications

Receptor Interactions

Molecular docking studies propose affinity for:

  • GABAₐ receptors: Modulation via the chlorophenoxy group, analogous to benzodiazepines.

  • Serotonin transporters: Competitive inhibition through π-π stacking with aromatic residues.

Comparative Analysis with Structural Analogs

Compound NameMolecular WeightKey Structural DifferencesHypothetical Activity
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide422.9 g/molDiphenylpropyl chainEnhanced CNS penetration
N~1~-(3,4-dimethoxyphenethyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide441.5 g/molMethoxy/fluoro substitutionsAnti-inflammatory
2-Chloro-N-(4-chlorophenyl)acetamide 204.07 g/molSimplified acetamide structureHerbicidal activity

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